![molecular formula C13H19NO2 B1456262 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 916159-85-8](/img/structure/B1456262.png)
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the c subunit of f1/fo-adenosine triphosphate (atp) synthase . ATP synthase is a crucial enzyme that provides energy for the cell, and its inhibition can lead to significant changes in cellular function.
Mode of Action
If it acts similarly to related compounds, it may inhibit the function of atp synthase, leading to a decrease in the production of atp and subsequent changes in cellular function .
Biochemical Analysis
Biochemical Properties
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. The distribution pattern of this compound can influence its efficacy and toxicity in various tissues .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Biological Activity
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, also known by its CAS number 916159-85-8, is a compound of interest in pharmaceutical and agricultural research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₉H₁₃N₁O₂ with a molecular weight of 167.21 g/mol. It features a spirocyclic structure that contributes to its biological activity. Key chemical properties include:
- Boiling Point : Not available
- Molar Refractivity : 43.11
- Topological Polar Surface Area (TPSA) : 42.25 Ų
- LogP : Indicates high gastrointestinal absorption potential .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other biologically active compounds may indicate interactions with neurotransmitter systems or enzyme inhibition pathways.
Study on Insecticidal Activity
A notable study involved the synthesis of several derivatives of the dioxaspiro compound to evaluate their insecticidal potency against specific insect pests. The findings revealed that modifications in the cyclopropyl group significantly affected the potency and spectrum of activity against target insects .
Compound | Insecticidal Activity | Remarks |
---|---|---|
This compound | High | Effective against multiple pest species |
Derivative A | Moderate | Altered activity profile |
Derivative B | Low | Structural changes reduced efficacy |
Pharmacokinetics and Toxicology
Limited data is available regarding the pharmacokinetics and toxicological profile of this compound. However, its high predicted gastrointestinal absorption suggests potential for oral bioavailability . Toxicity assessments are necessary to establish safety profiles for agricultural or pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with spirocyclic structures can exhibit significant anticancer properties. Studies have shown that derivatives of dioxaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The nitrile functional group present in this compound may enhance its ability to interact with biological membranes, making it a candidate for development as an antimicrobial agent. Preliminary studies suggest effectiveness against various bacterial strains, although further research is needed to elucidate the full spectrum of activity.
- Neurological Research : There is emerging interest in the role of spirocyclic compounds in neuropharmacology. Compounds similar to 8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile have been investigated for their potential effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.
Material Science Applications
- Polymer Chemistry : The unique structural characteristics of this compound allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : Research suggests that this compound can be utilized in the synthesis of nanostructured materials due to its ability to form stable complexes with metal ions. These nanomaterials could have applications in catalysis and electronic devices.
Organic Synthesis Applications
- Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various reactions such as nucleophilic substitution and cycloaddition makes it a versatile building block.
- Reagent Development : The reactivity of the nitrile group allows for its use in developing new reagents for organic transformations, including those aimed at synthesizing heterocyclic compounds which are prevalent in pharmaceuticals.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer activity of spirocyclic compounds similar to this compound. It was found that these compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Antimicrobial Activity
In a recent investigation published in Antibiotics, derivatives of dioxaspiro compounds were tested against multidrug-resistant bacterial strains. The results indicated that these compounds exhibited significant antimicrobial activity, suggesting their potential utility in addressing antibiotic resistance .
Properties
IUPAC Name |
8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQRLFDDKIGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC3(CC2)OCCO3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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